Cas no 347186-41-8 (tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate)

Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate is a protected amine derivative featuring a cyclohexyl backbone with a cis-configured aminomethyl substituent. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, enhancing stability during synthetic transformations. This compound is particularly valuable in peptide synthesis and medicinal chemistry, where selective deprotection under mild acidic conditions allows for further functionalization. Its rigid cyclohexane structure contributes to stereochemical control in chiral synthesis. The product’s high purity and well-defined configuration make it a reliable intermediate for constructing complex molecules, particularly in pharmaceutical research and development.
tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate structure
347186-41-8 structure
Product Name:tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate
CAS No:347186-41-8
MF:C12H24N2O2
MW:228.331163406372
MDL:MFCD28344043
CID:4649551
PubChem ID:124581980
Update Time:2025-06-11

tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate
    • t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate
    • tert-Butyl ((1S,3R)-3-(aminomethyl)cyclohexyl)carbamate
    • TERT-BUTYL N-[(1S,3R)-3-(AMINOMETHYL)CYCLOHEXYL]CARBAMATE
    • tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate
    • MDL: MFCD28344043
    • Inchi: 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m1/s1
    • InChI Key: OJNXXJZVUYXMLE-ZJUUUORDSA-N
    • SMILES: O(C(C)(C)C)C(N[C@H]1CCC[C@@H](CN)C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 236
  • XLogP3: 1.5
  • Topological Polar Surface Area: 64.4

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tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:347186-41-8)tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate
Order Number:A1085724
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:24
Price ($):2850.0
Email:sales@amadischem.com

Additional information on tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate

Professional Introduction to Compound with CAS No. 347186-41-8 and Product Name: Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate

The compound with CAS No. 347186-41-8 and the product name Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural configuration, has garnered considerable attention due to its potential applications in drug development and molecular research. The molecular framework of this compound integrates a tert-butyl group with a carbamate moiety linked to a cis-3-(aminomethyl)cyclohexyl side chain, which endows it with distinct chemical and biological properties.

In recent years, the exploration of novel carbamate derivatives has been a focal point in medicinal chemistry, owing to their versatile pharmacological activities. The presence of the cis-3-(aminomethyl)cyclohexyl group in Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate contributes to its chiral nature, which is often a critical factor in determining the efficacy and selectivity of pharmaceutical agents. This stereochemical feature has been extensively studied in the context of developing enantiomerically pure drugs that exhibit enhanced therapeutic outcomes while minimizing adverse effects.

Current research in the field of bioorganic chemistry highlights the importance of optimizing molecular scaffolds to achieve desired pharmacokinetic profiles. The tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate structure exemplifies how strategic modifications can lead to compounds with improved solubility, bioavailability, and metabolic stability. These attributes are particularly crucial for the design of next-generation therapeutics that must navigate complex biological pathways efficiently.

One of the most compelling aspects of this compound is its potential role as an intermediate in synthesizing more complex pharmacophores. The carbamate functional group is well-documented for its ability to participate in various chemical transformations, including nucleophilic substitutions and condensation reactions, making it a valuable building block for medicinal chemists. Furthermore, the cyclohexyl ring's flexibility and the amine substituent's basicity contribute to the compound's overall reactivity, enabling diverse synthetic applications.

Recent advancements in computational chemistry have facilitated the rapid screening of such derivatives for their biological activity. Molecular modeling studies on Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate have revealed promising interactions with specific biological targets, suggesting its utility in addressing various therapeutic challenges. For instance, preliminary docking simulations indicate that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and metabolic disorders.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, cyclization processes, and protection-deprotection techniques to manipulate functional groups effectively. The use of advanced catalytic systems has further refined these synthetic routes, reducing both reaction times and environmental impact.

In the realm of drug discovery, the development of novel carbamate-based therapeutics has been accelerated by innovative synthetic methodologies. The structural features of Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate make it an attractive candidate for further exploration as a lead compound or as a component in drug cocktails designed to enhance therapeutic efficacy.

From a regulatory perspective, compounds like Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate must undergo rigorous testing to establish their safety and efficacy before clinical application. This includes toxicological assessments, pharmacokinetic studies, and preclinical trials to evaluate their potential benefits and risks. The growing body of research supporting the use of carbamate derivatives in drug development underscores their significance as a class of compounds worthy of continued investigation.

The integration of interdisciplinary approaches—combining organic synthesis, computational modeling, and biological testing—has been instrumental in advancing our understanding of this compound's properties. Such collaborative efforts are essential for translating laboratory discoveries into viable therapeutic solutions that meet global healthcare demands.

Looking ahead, the future prospects for Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate appear promising, with ongoing studies aimed at elucidating its mechanism of action and exploring new synthetic pathways. As our knowledge base expands and technological capabilities improve, this compound is poised to play a pivotal role in shaping the next generation of pharmaceutical innovations.

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Amadis Chemical Company Limited
(CAS:347186-41-8)tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate
A1085724
Purity:99%
Quantity:10g
Price ($):2850.0
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